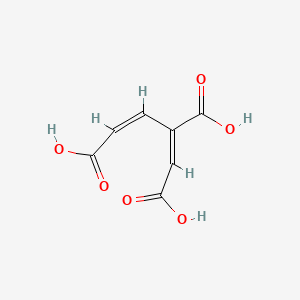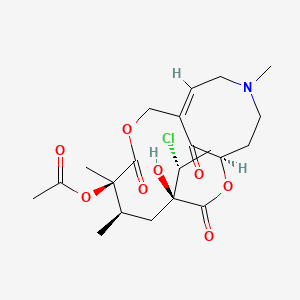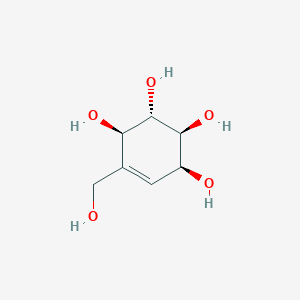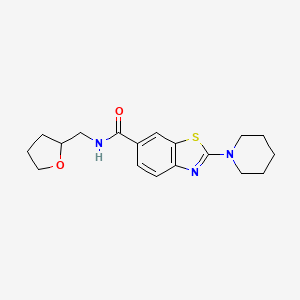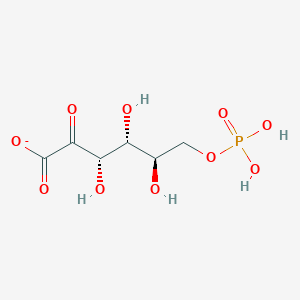
6-phospho-2-dehydro-D-gluconate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-phospho-2-dehydro-D-gluconate(1-) is a ketoaldonic acid phosphate. It is a conjugate base of a 6-phospho-2-dehydro-D-gluconic acid. It is a conjugate acid of a 6-phospho-2-dehydro-D-gluconate(3-).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Bacteria : 6-Phospho-D-gluconate plays a crucial role in bacterial metabolic pathways. In Pseudomonas fluorescens, it is involved in the Entner–Doudoroff pathway and the hexose monophosphate pathway. Its metabolism involves the action of enzymes like 6-phospho-D-gluconate dehydratase and 6-phospho-D-gluconate dehydrogenase (Stournaras, Butz, & Kurz, 1982).
Enzyme Assays and Properties : The enzyme 6-phospho-D-gluconate dehydrogenase from Gluconobacter suboxydans has been studied for its assay methods and properties. This enzyme is critical in the pentose phosphate pathway in carbohydrate metabolism (Adachi et al., 1982).
Regulatory Role in Plant Metabolism : 6-phospho-D-gluconate has been found to inhibit ribulose-1,5-diphosphate carboxylase in plants, suggesting a regulatory role in plant metabolism under certain conditions (Tabita & McFadden, 1972).
Biochemical Assays for Enzyme Activity : The compound has been used in the development of novel assay procedures for enzymes like dihydrofolate reductase, demonstrating its versatility in biochemical research (Rathod & Reyes, 1983).
Substrate Specificity Studies : The enzyme 6-phospho-D-gluconate dehydrogenase from Gluconobacter suboxydans shows unique substrate specificity and molecular properties compared to enzymes from other sources. This highlights its potential in studying enzyme-substrate interactions (Adachi et al., 1982).
Enzyme Kinetics and Thermodynamics : Studies on human gluconokinase phosphorylating gluconate to generate 6-phosphogluconate offer insights into the enzyme's kinetic and thermodynamic properties, contributing to our understanding of these biochemical processes (Rohatgi, Guðmundsson, & Rolfsson, 2015).
Gluconate Degradation Pathways : Research on Aspergillus niger reveals a nonphosphorylative pathway for gluconate degradation, where 6-phosphogluconate is not degraded under the same conditions. This finding is significant for understanding alternative metabolic pathways (Elzainy, Hassan, & Allam, 1973).
Eigenschaften
Molekularformel |
C6H10O10P- |
|---|---|
Molekulargewicht |
273.11 g/mol |
IUPAC-Name |
(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoate |
InChI |
InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/p-1/t2-,3-,4+/m1/s1 |
InChI-Schlüssel |
ZKUSPPOKDDRMIU-JJYYJPOSSA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-6-[6-[(1E,3S,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol](/img/structure/B1238308.png)

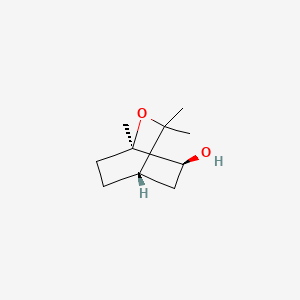
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide](/img/structure/B1238312.png)

![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester](/img/structure/B1238318.png)
